molecular formula C16H16FN3O2 B10861959 4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide

4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide

Cat. No.: B10861959
M. Wt: 301.31 g/mol
InChI Key: IRALAZOBAVZSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB131 is a selective and brain-permeable HDAC6 inhibitor with high binding affinity (IC50: 1.8 nM). It exhibits potent anti-inflammatory activity and is primarily used for research in inflammation, especially neuroinflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB131 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure high purity and quality .

Industrial Production Methods

Industrial production of PB131 follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, involving large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PB131 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

PB131 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study HDAC6 inhibition and its effects on various chemical pathways.

    Biology: Investigated for its role in modulating biological processes, particularly those involving inflammation and neuroinflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mechanism of Action

PB131 exerts its effects by selectively inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the accumulation of acetylated proteins, which can modulate various cellular processes. The molecular targets and pathways involved include the regulation of gene expression, protein stability, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tubastatin A: Another selective HDAC6 inhibitor with similar properties but different chemical structure.

    ACY-1215: A selective HDAC6 inhibitor used in research for its anti-inflammatory and anti-cancer properties.

Uniqueness of PB131

PB131 is unique due to its high binding affinity and brain permeability, making it particularly suitable for research in neuroinflammation. Its potent anti-inflammatory activity and selectivity for HDAC6 set it apart from other similar compounds .

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide

InChI

InChI=1S/C16H16FN3O2/c17-14-9-12(16(21)19-22)5-6-13(14)10-20-8-2-4-11-3-1-7-18-15(11)20/h1,3,5-7,9,22H,2,4,8,10H2,(H,19,21)

InChI Key

IRALAZOBAVZSHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC=C2)N(C1)CC3=C(C=C(C=C3)C(=O)NO)F

Origin of Product

United States

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